![molecular formula C24H17ClN4O B2550194 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone CAS No. 477711-18-5](/img/structure/B2550194.png)
[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone
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Overview
Description
The compound “3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone” is a complex organic molecule that likely contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzimidazole derivatives . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives can be complex and varied . For instance, the oxidation processes of related hexatriazole donor-based complexes are cathodically shifted relative to those of related hexatriazole donor-based complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
- Application : Researchers utilize this compound in click chemistry, a powerful tool for assembling complex molecules. The azide-acetylene cycloaddition is a key step in this process, and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine facilitates this reaction by promoting copper(I) stability .
- Application : These derivatives are screened against various cancer cell lines to assess their potential as anticancer agents. Some compounds exhibit effective cytotoxic activity with low IC50 values .
- Application : Among these hybrids, specific compounds show noteworthy antimicrobial activity against bacterial strains. For instance, a compound substituted with a chloro group on N-methyl aniline and a bromo group on the benzyl ring displays significant efficacy .
- Application : Researchers explore the potential of these derivatives as lead compounds for developing novel drugs. Their unique structural features make them promising candidates for further investigation .
Catalysis and Click Chemistry
Cytotoxicity Studies
Antimicrobial Properties
Drug Development
Mechanism of Action
Benzimidazoles
are known for their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions for research on benzimidazole derivatives are likely to involve further exploration of their synthesis, characterization, and potential applications . For instance, the tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored .
properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMFUIWRMKTWRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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